molecular formula C7H3ClF4 B1318790 2,3,4,5-Tetrafluorobenzyl chloride CAS No. 21622-18-4

2,3,4,5-Tetrafluorobenzyl chloride

Cat. No. B1318790
CAS RN: 21622-18-4
M. Wt: 198.54 g/mol
InChI Key: PVSKKLFYHHQKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrafluorobenzyl chloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a clear colorless liquid and is mainly used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds .


Synthesis Analysis

The method of this compound synthesis with triphosgene was studied. High catalytic activity and the yield of carbonyl chloride on the chlorination of acid were achieved .


Molecular Structure Analysis

The molecular formula of this compound is C7H3ClF4. The average mass is 198.545 Da and the monoisotopic mass is 197.985947 Da .


Chemical Reactions Analysis

This compound is an acylating agent that can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively . It was used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and also used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .


Physical And Chemical Properties Analysis

This compound is a clear colorless liquid . It has a density of 1.5±0.1 g/cm3, a boiling point of 169.5±35.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C .

Scientific Research Applications

Chloride Binding in Organic-Water Mixtures

The tetrafluorobenzyl unit, specifically considered for its C-H anion binding properties, has shown remarkable affinity for chloride in organic-water mixtures. This affinity is attributed to the synergy of C-H donor groups within a bowl-shaped receptor, alongside imidazolium groups, facilitating effective chloride binding in solution. This discovery opens avenues for exploring tetrafluorobenzyl units in anion binding and sensing applications (Amendola et al., 2016).

Polymer Chemistry

The 2,3,4,5,6-pentafluorobenzyl group, closely related to the 2,3,4,5-tetrafluorobenzyl chloride, has been utilized in polymer chemistry due to its high reactivity towards para-fluoro substitution with thiols. This reactivity enables efficient postpolymerization modifications, demonstrating the group's versatility as a precursor for various chemical modifications with click-like efficiencies. This application is particularly relevant in creating functional polymers for advanced materials and nanotechnology (Noy et al., 2019).

Apoptosis Assays

In the context of biomedical research, derivatives of tetrafluorobenzyl chloride, like N-(2,3,4,5-tetrafluorobenzoyl)-R110, have been developed as novel cell-permeable fluorogenic substrates for caspases. These substrates, upon cleavage by activated caspases in apoptotic cells, become fluorescent, allowing for the efficient monitoring of apoptosis. This application is crucial for studying apoptosis inducers and inhibitors, with potential implications in understanding disease mechanisms and developing therapeutic strategies (Zhang et al., 2003).

Electrochemistry

The tetrafluorobenzyl group's electrochemical properties have been investigated in the context of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate. Studies on impurity chloride in these systems have provided insights into the electrochemical behavior of tetrafluorobenzyl-containing compounds, shedding light on their potential applications in electrochemistry and energy storage technologies (Xiao & Johnson, 2003).

Synthesis of Agrochemicals

Tetrafluorobenzyl chloride derivatives have been utilized in the synthesis of agrochemicals, such as tefluthrin, highlighting the group's role in creating effective pest control solutions. The synthesis process, involving steps like fluorination and reduction, underscores the versatility and reactivity of the tetrafluorobenzyl group in complex organic syntheses (Wu Xiao-yan, 2006).

Mechanism of Action

The method of 2,3,4,5-tetrafluorobenzyl chloride synthesis with triphosgene was studied. High catalytic activity and the yield of carbonyl chloride on the chlorination of acid were achieved .

Safety and Hazards

2,3,4,5-Tetrafluorobenzyl chloride is combustible and causes severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be stored at 2-8C .

Future Directions

Currently, 2,3,4,5-Tetrafluorobenzyl chloride is not intended for human or veterinary use and is only for research use. As it is mainly used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds , future directions may include exploring its potential applications in these areas.

properties

IUPAC Name

1-(chloromethyl)-2,3,4,5-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKKLFYHHQKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590731
Record name 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21622-18-4
Record name 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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